molecular formula C13H9BrClF B2629224 1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene CAS No. 1340421-97-7

1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene

Cat. No.: B2629224
CAS No.: 1340421-97-7
M. Wt: 299.57
InChI Key: MLLZFQFZZBJIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 4-(chloro(4-fluorophenyl)methyl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The reaction mixture is then purified using techniques like distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form the corresponding hydrocarbons.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The halogen atoms on the benzene ring make it a reactive intermediate that can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

1-bromo-4-[chloro-(4-fluorophenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClF/c14-11-5-1-9(2-6-11)13(15)10-3-7-12(16)8-4-10/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLZFQFZZBJIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.